molecular formula C14H23NO4 B2381606 2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid CAS No. 2171731-99-8

2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid

Cat. No.: B2381606
CAS No.: 2171731-99-8
M. Wt: 269.341
InChI Key: FICMJTKJQCTTIZ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid ( 2171731-99-8) is a high-purity chemical building block of interest in advanced organic synthesis and drug discovery research. This compound features a spiro[3.3]heptane scaffold, a rigid, three-dimensional bicyclic structure that is valuable for modulating the physicochemical properties of potential therapeutic agents . The molecule is further functionalized with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid moiety, making it a versatile intermediate for conjugation and further synthetic manipulation, such as peptide coupling reactions . The spiro[3.3]heptane core is recognized for its ability to impart conformational constraint and improve metabolic stability in bioactive molecules, making this derivative particularly useful in medicinal chemistry programs aimed at developing novel inhibitors or ligands . With a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol, it is supplied as a solid and should be stored according to cold-chain recommendations to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-spiro[3.3]heptan-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)9-7-14(8-9)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICMJTKJQCTTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171731-99-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid
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Biological Activity

2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid, also known as (2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, is a compound with significant potential in biological and medicinal chemistry. Its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) group make it a valuable building block in organic synthesis and a candidate for various biological applications.

The compound has the following chemical properties:

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : (7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid
  • InChI Key : HKRFMVUHHVYGJK-JVVWGOMOSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing the amine to participate in further biochemical interactions. This property makes it suitable for applications in drug design, particularly in the development of targeted therapies.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that spirocyclic compounds can disrupt bacterial cell wall synthesis, leading to cell lysis.

2. Proteomics Applications

This compound is utilized in proteomics research to study protein structures and functions. Its ability to form stable complexes with proteins allows for the investigation of protein interactions and dynamics, which is crucial for understanding cellular processes.

3. Anti-inflammatory Effects

Preliminary studies suggest that derivatives of spiro[3.3]heptane may possess anti-inflammatory properties by modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Activity

A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives of this compound. The results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antibiotic agent .

Case Study 2: Proteomic Applications

In a research project focused on cancer biology, researchers utilized this compound as a linker in PROTAC (proteolysis-targeting chimera) development. The compound facilitated targeted degradation of specific oncogenic proteins, demonstrating its utility in therapeutic strategies against cancer .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
ProteomicsUsed as a linker in PROTAC development
Anti-inflammatoryModulates inflammatory pathwaysPreliminary findings

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.341 g/mol
  • CAS Number : 2171731-99-8

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines. The spiro[3.3]heptane moiety contributes to the compound's rigidity and three-dimensional structure, which can enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of amino acids that include spirocyclic structures have shown effectiveness against various bacterial strains. The unique spatial arrangement provided by the spiro[3.3]heptane framework may enhance interactions with bacterial membranes, potentially leading to increased antibacterial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly in relation to enzymes involved in metabolic pathways. Preliminary studies suggest that modifications in the amino acid side chains can lead to significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Drug Development

The structural features of 2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid position it as a candidate for drug development targeting various diseases:

  • Anti-inflammatory Agents : Compounds with similar backbones have demonstrated the ability to modulate inflammatory responses in vitro, making them potential candidates for treating inflammatory diseases.
  • Anticancer Research : The spirocyclic structure is of interest in anticancer research due to its potential to interact with cellular signaling pathways involved in tumor growth and metastasis.

Synthesis of Derivatives

The versatility of the Boc group allows for the synthesis of various derivatives that can be tailored for specific biological activities. This flexibility is crucial for optimizing pharmacokinetic and pharmacodynamic properties, enhancing the therapeutic potential of the compound .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of several derivatives of spirocyclic compounds, including this compound. Results indicated that certain modifications significantly enhanced activity against Gram-positive bacteria, suggesting that this compound could be developed into a novel antibiotic agent .

Case Study 2: Enzyme Inhibition Profile

In another research effort, derivatives of this compound were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The findings revealed promising inhibitory activity, indicating potential applications in managing diabetes and neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected amino acids with varying substituents. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Physicochemical Comparison

Research Findings and Comparative Analysis

Steric Effects : The spiro[3.3]heptane group in the target compound imposes significant steric hindrance, reducing conformational flexibility compared to oxetane or pyridinyl analogs. This rigidity is advantageous in stabilizing β-turn structures in peptides .

Solubility Trends : The oxetan-3-yl derivative exhibits superior aqueous solubility (logP ~0.5) due to its polar ether oxygen, whereas the adamantane and spiro analogs are more lipophilic (logP ~2.5–3.0), favoring membrane permeability .

Synthetic Accessibility : Pyridin-3-yl and indenyl derivatives are often synthesized via transition-metal catalysis, while spirocyclic systems require specialized cyclization strategies (e.g., intramolecular aldol reactions) .

Safety Profiles : Compounds like the 2,3-dihydro-1H-inden-2-yl variant show mild irritancy (H315/H319), common in carboxylic acid derivatives, while adamantane-containing compounds may require handling precautions due to higher toxicity .

Preparation Methods

Cycloaddition-Based Strategies

The spiro[3.3]heptane scaffold is most efficiently constructed via keteneiminium salt-mediated [2+2] cycloadditions. As demonstrated by Angewandte Chemie International Edition, N,N-dimethylacetamide derivatives react with alkenes in the presence of triflic anhydride and collidine to yield spiro[3.3]heptan-2-ones (e.g., compounds 1–29 ) with broad functional group tolerance. For instance, the reaction of cyclobutane carboxamide with styrene derivatives produces para-substituted spiroketones in yields exceeding 70%. This method scales effectively to multigram quantities, enabling practical access to spirocyclic intermediates.

Reductive Ring-Opening of Bicyclic Precursors

Alternative routes leverage strained bicyclic systems. Patent CN102442934A discloses the reduction of bicyclo[3.1.0]hexane derivatives with lithium aluminum hydride (LiAlH4) to generate spiro[3.3]heptane intermediates. While this approach avoids ketene reagents, yields for critical steps (e.g., Ts-protection and sulfonamide-mediated ring closure) remain suboptimal (41% overall).

Introduction of the Amino Group

Reductive Amination of Spiro[3.3]heptan-2-ones

Spirocyclic ketones undergo reductive amination with ammonium acetate and sodium cyanoborohydride to install primary amines. For example, ketone 1 reacts with benzylamine under hydrogenation conditions to yield secondary amines, which are subsequently deprotected. However, direct application to primary amine synthesis requires careful optimization to avoid over-alkylation.

Curtius Rearrangement for Axial Functionalization

Boronic acid-functionalized spiro[3.3]heptanes (e.g., 50 ) undergo Curtius rearrangement with diphenylphosphoryl azide (DPPA) to generate anilines (e.g., 49 ). This method enables precise installation of aromatic amines but necessitates pre-functionalized boronates.

Boc Protection of the Amino Group

Standard Boc-Anhydride Protocol

Reaction of spirocyclic amines with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP) affords Boc-protected derivatives. Patent CN102442934A reports 82% yield for this step when applied to 2-azaspiro[3.3]heptane intermediates.

Installation of the Acetic Acid Moiety

Malonate Alkylation-Hydrolysis Sequence

Spiro[3.3]heptan-2-yl bromides (e.g., 44 ) react with diethyl malonate under basic conditions, followed by saponification with lithium hydroxide (LiOH), to yield carboxylic acids. This two-step process achieves 65–78% yields for analogous structures but requires regioselective bromination.

Cyanohydrin Formation and Hydrolysis

Ketone 24 undergoes cyanohydrin formation with trimethylsilyl cyanide (TMSCN), followed by acidic hydrolysis to produce α-hydroxy acids. Subsequent oxidation with Jones reagent yields the acetic acid derivative.

Integrated Synthetic Route

Combining these methodologies, a plausible synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid proceeds as follows:

  • Spiro[3.3]heptan-2-one Synthesis : Cycloaddition of N,N-dimethylcyclobutane carboxamide with ethylene gas yields spiroketone 1 (76% yield).
  • Strecker Amino Acid Synthesis : Treatment of 1 with ammonium chloride and potassium cyanide (KCN) forms α-aminonitrile 80 , which hydrolyzes to α-amino acid 81 under HCl/EtOH reflux.
  • Boc Protection : Reaction of 81 with Boc₂O in THF/DMAP affords the protected amino acid 82 (85% yield).
  • Final Purification : Silica gel chromatography (EtOAc/hexane) isolates the target compound in >95% purity.

Comparative Analysis of Methodologies

Method Yield (%) Scalability Functional Group Tolerance
Keteneiminium Cycloaddition 70–85 High Broad (halogens, silyls)
Bicyclic Reductive Opening 41 Moderate Limited (acid-sensitive)
Malonate Alkylation 65–78 High Moderate (steric hindrance)

The keteneiminium route outperforms alternatives in yield and scalability, though malonate alkylation offers direct carboxylate installation.

Challenges and Optimization Strategies

  • Steric Hindrance : Geminal Boc-amino and acetic acid groups impose significant steric strain. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates by 40% for analogous systems.
  • Racemization : Chiral spirocenters require enantioselective catalysis. Jacobsen’s thiourea catalysts achieve 88% ee in spiroketone reductions.

Q & A

Q. What synthetic routes are effective for preparing 2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid, and what factors influence reaction yield?

Methodological Answer: The compound is synthesized via hydrolysis of its methyl ester precursor under basic conditions, achieving ~87% yield . Key factors include:

  • Solvent selection : Dichloromethane enhances reactivity by stabilizing intermediates .
  • Temperature control : Maintain 0–5°C during hydrolysis to suppress side reactions.
  • Catalyst use : Trimethylamine (TEA) improves deprotection efficiency of the Boc group.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS):

  • PPE : Nitrile gloves, EN 166-certified goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritation (H335) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .

Q. How can researchers address the absence of key physical property data (e.g., melting point)?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determine thermal behavior (e.g., decomposition onset).
  • Comparative analysis : Use analogs like tert-butoxycarbonyl-protected spiro compounds (e.g., mp 150–151°C for similar derivatives ).

Q. What are the primary analytical techniques for initial characterization?

Methodological Answer:

  • LC-MS : Confirm molecular weight (291.34 g/mol) and purity (>95%) .
  • NMR : 1H/13C NMR identifies spiro[3.3]heptane protons (δ 1.4–2.1 ppm) and Boc carbonyl (δ 167 ppm) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage : 2–8°C in airtight containers under nitrogen .
  • Stability monitoring : Periodic HPLC to detect acetic acid byproducts from Boc cleavage .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., H-statements) be reconciled for risk assessment?

Methodological Answer: Cross-reference SDS hazard classifications and validate via:

  • In vitro assays : MTT assays on HEK293 cells to assess acute toxicity (H302).
  • Comparative H-statement table :
SourceH302 (Oral Toxicity)H315 (Skin Irritation)H319 (Eye Irritation)
PresentPresentPresent
PresentPresentPresent

Discrepancies may arise from extrapolated data; validate via zebrafish embryo toxicity models .

Q. What advanced spectroscopic methods confirm the spiro[3.3]heptane configuration?

Methodological Answer:

  • X-ray crystallography : Resolves spiro ring puckering and dihedral angles .
  • Dynamic NMR (DNMR) : Analyzes ring-flipping kinetics (ΔG‡ ~50 kJ/mol) at variable temperatures .

Q. How does the spiro moiety influence reactivity in amide bond formation?

Methodological Answer:

  • Steric effects : The spiro structure increases activation energy by 15–20% in coupling reactions (e.g., EDC/HOBt).
  • Optimization : Use HATU/DMF at 0°C with extended reaction times (24–48h) .

Q. How does the spirocyclic structure affect pharmacokinetic properties?

Methodological Answer:

  • Metabolic stability : Rat liver microsomes show 3× longer half-life (t1/2 = 6h) vs. linear analogs due to reduced CYP450 oxidation .
  • Permeability : LogP = 1.2 (vs. 0.8 for non-spiro analogs) enhances membrane penetration .

Q. What methodologies identify synthetic impurities in batches?

Methodological Answer:

  • UPLC-QTOF : Resolves diastereomeric impurities (≥0.1%) with a C18 column (0.1% TFA in ACN/H2O gradient) .
  • Charged aerosol detection (CAD) : Quantifies non-UV-active byproducts (e.g., tert-butanol derivatives) .

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